![molecular formula C14H20N2O4S B5849026 N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide](/img/structure/B5849026.png)
N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide, also known as BMS-986205, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMS-986205 is a potent and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a crucial role in the signaling pathways of several cytokines involved in immune responses.
Wirkmechanismus
TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of several cytokines involved in immune responses. Upon binding of a cytokine to its receptor, the JAK enzymes are activated, leading to the phosphorylation of downstream signaling molecules such as STATs. N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide selectively inhibits the activity of TYK2, thereby blocking the downstream signaling pathways of several cytokines involved in immune responses.
Biochemical and Physiological Effects:
N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of several autoimmune diseases. This reduction in cytokine production leads to a decrease in inflammation and immune-mediated tissue damage. N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has also been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide is its high selectivity for TYK2, which reduces the risk of off-target effects. N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide also has a favorable safety profile in animal studies, making it a promising candidate for further clinical development. However, one of the limitations of N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide is its relatively short half-life, which may limit its efficacy in vivo. Further studies are needed to optimize the dosing regimen and formulation of N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide to maximize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide. One area of interest is the potential use of N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide as a treatment for other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of combination therapies that target multiple cytokine signaling pathways, which may lead to more effective treatment of autoimmune diseases. Additionally, further studies are needed to optimize the dosing regimen and formulation of N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide to maximize its therapeutic potential. Overall, N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide shows great promise as a potential treatment for autoimmune diseases, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromoethyl morpholine with benzylamine to form N-benzyl-2-morpholin-4-yl-2-oxoethylamine. The resulting amine is then reacted with methanesulfonyl chloride in the presence of a base to form N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide. The final product is obtained in high yield and purity, making it suitable for use in medicinal chemistry research.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has shown promising results in preclinical studies as a potential treatment for several autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The selective inhibition of TYK2 by N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of these diseases. N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has also been shown to have a favorable safety profile in animal studies, making it a promising candidate for further clinical development.
Eigenschaften
IUPAC Name |
N-benzyl-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21(18,19)16(11-13-5-3-2-4-6-13)12-14(17)15-7-9-20-10-8-15/h2-6H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBSOLNVYCEFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.